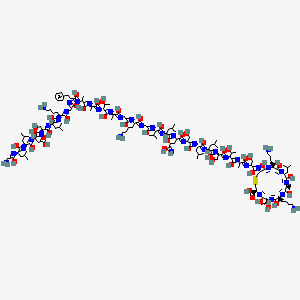
Brevinin 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brevinin 2 is a natural product found in Pelophylax ridibundus, Pelophylax lessonae, and Pelophylax porosus with data available.
Applications De Recherche Scientifique
1. Cancer Cell Targeting
Brevinin-2R1, a variant of Brevinin 2, has shown promise in preferentially targeting and killing cancer cells. It activates the lysosomal-mitochondrial death pathway, affecting various cancer cell types while showing little toxicity to normal cells. This selective cytotoxicity makes Brevinin-2R1 a potential candidate for cancer treatment (Ghavami et al., 2008).
2. Antimicrobial Activity
Brevinin-2 peptides, including Brevinin-2GHk and its analogs, demonstrate significant antimicrobial activity. Truncated derivatives of these peptides have been shown to enhance their antimicrobial properties, potentially offering new treatments against various bacterial infections (Chen et al., 2020).
3. Synthesis and Characterization for Therapeutic Use
The successful synthesis and characterization of Brevinin-2R in laboratory settings, particularly in Escherichia coli, have enabled detailed studies of its antimicrobial and potentially antifungal properties. This synthesis is crucial for producing sufficient quantities of the peptide for functional and structural characterizations (Mehrnejad et al., 2008).
4. Anti-inflammatory and Immunomodulatory Effects
Brevinin-2 peptides, such as Brevinin-2MP, have demonstrated both antimicrobial and anti-inflammatory properties. This dual action makes them potential candidates for treating bacterial inflammation, with implications in modulating immune responses (Tian et al., 2021).
5. Antimicrobial Peptide Engineering
Research on Brevinin-2R and its analogues has focused on improving their antimicrobial properties and reducing hemolytic activity. Structural modifications have led to the development of analogues with distinct biological effects, useful for treating infectious diseases (Hassanzadeh et al., 2013).
6. Induction of Pro-inflammatory Cytokines
Studies have shown that Brevinin-2R can induce the expression of pro-inflammatory cytokines in certain cell lines, suggesting a role in triggering inflammatory processes. This feature could be relevant in designing therapies that leverage immune responses (Asoodeh et al., 2013).
7. Insulin-Releasing Activity
Brevinin-2GU has demonstrated significant insulin-releasing activity, indicating potential applications in diabetes treatment. The ability to produce large quantities of this peptide enhances its potential as a therapeutic agent (Zhou et al., 2009).
8. Antileishmanial Effects
Brevinin 2R and its derivatives have shown promising anti-leishmanial effects. They disrupt cell membranes and alter mitochondrial membrane potential, offering a potential new treatment for leishmaniasis (Zahedifard et al., 2019).
9. Gene Delivery Applications
Brevinin-2R-linked polyethylenimine has been investigated as a hybrid nano-gene-delivery vector. This application exploits Brevinin 2's cell-penetrating properties to enhance gene delivery efficiency (Zohrab et al., 2019).
10. Diabetes Management
Brevinin-2Gub has shown the ability to reduce blood glucose levels and increase insulin secretion in type 2 diabetes rat models. This suggests its potential as a therapeutic agent for diabetes management (Qing, 2013).
Propriétés
Bioactivité |
Antibacterial |
|---|---|
Séquence |
GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



